molecular formula C8H6ClF3O3S B13626307 3-Methoxy-4-(trifluoromethyl)benzenesulfonyl chloride

3-Methoxy-4-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B13626307
M. Wt: 274.65 g/mol
InChI Key: ATZLPKZMMJITOT-UHFFFAOYSA-N
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Description

3-Methoxy-4-(trifluoromethyl)benzenesulfonyl chloride is an organic compound with the molecular formula C8H7ClF3O3S. It is a derivative of benzenesulfonyl chloride, featuring a methoxy group and a trifluoromethyl group attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(trifluoromethyl)benzenesulfonyl chloride typically involves the reaction of 3-methoxy-4-(trifluoromethyl)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Methoxy-4-(trifluoromethyl)benzenesulfonic acid+SOCl23-Methoxy-4-(trifluoromethyl)benzenesulfonyl chloride+SO2+HCl\text{3-Methoxy-4-(trifluoromethyl)benzenesulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Methoxy-4-(trifluoromethyl)benzenesulfonic acid+SOCl2​→3-Methoxy-4-(trifluoromethyl)benzenesulfonyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

    Oxidation: It can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

3-Methoxy-4-(trifluoromethyl)benzenesulfonyl chloride is utilized in various scientific research fields:

    Biology: Employed in the modification of biomolecules for studying protein functions and interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Applied in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate derivatives, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzenesulfonyl chloride
  • 3-(Trifluoromethyl)benzenesulfonyl chloride
  • 4-(Trifluoromethoxy)benzenesulfonyl chloride

Uniqueness

3-Methoxy-4-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both methoxy and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in specific synthetic applications.

Properties

Molecular Formula

C8H6ClF3O3S

Molecular Weight

274.65 g/mol

IUPAC Name

3-methoxy-4-(trifluoromethyl)benzenesulfonyl chloride

InChI

InChI=1S/C8H6ClF3O3S/c1-15-7-4-5(16(9,13)14)2-3-6(7)8(10,11)12/h2-4H,1H3

InChI Key

ATZLPKZMMJITOT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)Cl)C(F)(F)F

Origin of Product

United States

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